molecular formula C16H22Cl2N2O B15345344 N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide

N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide

Cat. No.: B15345344
M. Wt: 329.3 g/mol
InChI Key: YCRFSKUCDBJWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, a dimethylamino group, and a cyclopentyl ring attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide typically involves the following steps:

    Formation of the dichlorophenyl intermediate: The starting material, 3,4-dichlorophenylamine, is reacted with a suitable acylating agent to form the corresponding amide intermediate.

    Cyclopentylation: The amide intermediate is then subjected to a cyclopentylation reaction using a cyclopentyl halide in the presence of a base to form the cyclopentyl-substituted amide.

    Dimethylamination: Finally, the cyclopentyl-substituted amide is reacted with dimethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide can be compared with other similar compounds, such as:

    N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]propanamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopropyl]propanamide: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.

The uniqueness of this compound lies in its specific ring structure and the presence of both dichlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H22Cl2N2O

Molecular Weight

329.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide

InChI

InChI=1S/C16H22Cl2N2O/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3/h8-10,14-15H,4-7H2,1-3H3

InChI Key

YCRFSKUCDBJWLX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.